![molecular formula C18H17N5O4 B2568462 (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid CAS No. 949329-10-6](/img/structure/B2568462.png)
(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid
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Description
(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.365. The purity is usually 95%.
BenchChem offers high-quality (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
A significant aspect of the scientific research on similar compounds involves the development of synthesis methodologies. For example, Karskela & Lönnberg (2006) developed a solid-phase synthesis method for N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, showcasing a library synthesis approach that includes immobilization, quantitative conversion, reductive amination followed by N-alkylation or N-acylation, and acidolytic cleavage (Karskela & Lönnberg, 2006).
Multi-Component Synthesis
The multi-component synthesis of complex molecules is a key area of interest. For instance, the work by Sonyanaik et al. (2018) discusses the use of acetic acid functionalized poly(4-vinylpyridinium) bromide as a catalyst for the construction of 2,4,5-trisubstituted imidazole derivatives through a three-component condensation process. This method is highlighted for its "green" attributes, including cost-effectiveness, simple procedure, low energy consumption, no organic solvents, safe operation, clean reaction profile, high yields, and recyclability of the catalyst (Sonyanaik et al., 2018).
Catalysis and Reactions
The role of catalysts in facilitating chemical reactions is another area of exploration. Davoodnia et al. (2010) utilized a Brønsted acidic ionic liquid for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the catalyst's efficiency and reusability under solvent-free conditions (Davoodnia et al., 2010).
Luminescence Sensing
Research also extends into the luminescence sensing capabilities of related compounds. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives, positioning these complexes as potential fluorescence sensors (Shi et al., 2015).
properties
IUPAC Name |
2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-11-8-22-14-15(19-17(22)21(11)10-13(24)25)20(2)18(27)23(16(14)26)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRVBIFQQSRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid |
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